[3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride: is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclobutyl ring and a dimethylpropyl group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring, which can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Dimethylpropyl Group:
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride is typically carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Processing: Where the reactions are carried out in batches with careful monitoring of reaction parameters.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride
- 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride
- 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride
Uniqueness
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)6-10(7-11)8-12(3,4)9-13-5;/h10,13H,6-9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOCYSAAXHJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C)(C)CNC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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